Dihydroxyaflavinine

Vue d'ensemble

Description

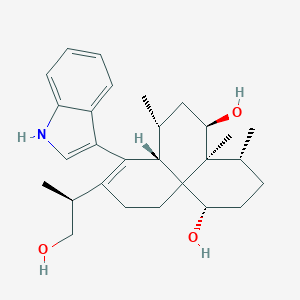

Dihydroxyaflavinine is an indole metabolite extracted from Aspergillus flavus .

Synthesis Analysis

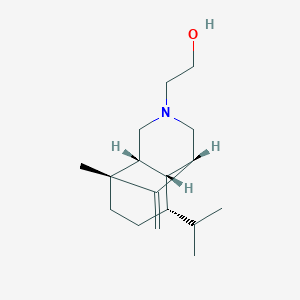

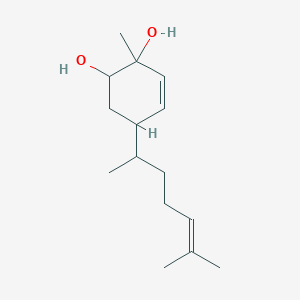

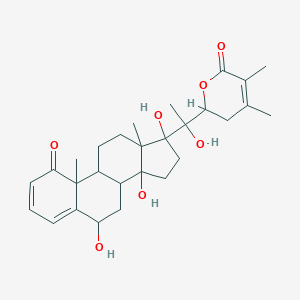

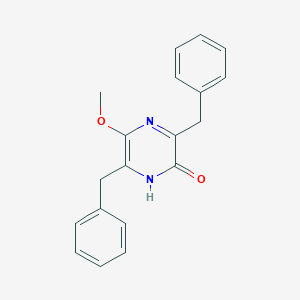

The synthesis of indole diterpenoids (IDTs), a class to which Dihydroxyaflavinine belongs, involves a cyclic diterpene skeleton of geranylgeranyl diphosphate (GGPP) and an indole ring moiety derived from indole-3-glycerol phosphate (IGP). The common precursor of all IDTs is 3-geranylgeranylindole (3-GGI). It is then modified by cyclization, oxidation, and prenylation to generate a large class of compounds with complex structures . The key synthetic steps include aldol/oxa-Michael/dehydration sequence reactions to assemble the tricyclic core, Claisen rearrangement and Schenck ene reaction to construct the key intermediate, and selective substitution or elimination of tertiary allylic alcohol to obtain natural compounds .

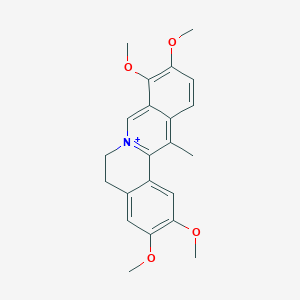

Molecular Structure Analysis

Dihydroxyaflavinine has a molecular formula of C28H39NO3 . The molecular complexity of these compounds is achieved by adding more isoprene units to the core structure and by various modifications such as oxidation, cyclization, and halogenation .

Chemical Reactions Analysis

While specific chemical reactions involving Dihydroxyaflavinine are not well-documented, it’s known that indole diterpenoids, the class of compounds to which Dihydroxyaflavinine belongs, undergo various modifications such as cyclization, oxidation, and prenylation .

Applications De Recherche Scientifique

Dihydroxyaflavinine's Interaction with GABA Receptors : A study by Yao and Li (1991) found that Dihydroxyaflavinine, an indole-derived metabolite of Aspergillus flavus, inhibits the GABA-induced current in GABAA receptors non-competitively. This implies potential neuropharmacological applications of Dihydroxyaflavinine in influencing GABAergic signaling pathways (Yao & Li, 1991).

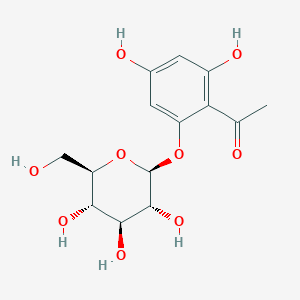

Chemical Structure and Derivatives : Nozawa et al. (1989) isolated Dihydroxyaflavinine and other related indoloditerpenes from Aspergillus flavus. Their study provides insights into the chemical structure and potential derivatives of Dihydroxyaflavinine, which can be crucial for pharmaceutical applications (Nozawa et al., 1989).

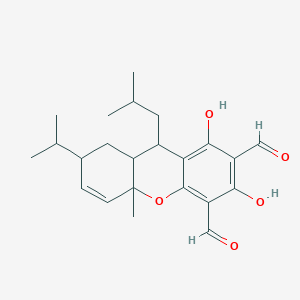

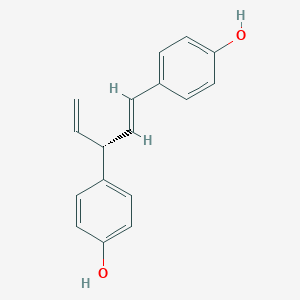

Anti-inflammatory and Bone Resorption Effects : The effects of Theaflavins, structurally similar to Dihydroxyaflavinine, were studied by Wu et al. (2018), who found that they can reduce inflammation and bone resorption in experimental periodontitis in rats. This indicates potential applications in treating inflammatory diseases and bone-related disorders (Wu et al., 2018).

Dihydroartemisinin as a Potential Anticancer Drug : Dai et al. (2021) explored the anticancer activity of Dihydroartemisinin, a compound structurally similar to Dihydroxyaflavinine. The study discussed its potential in inhibiting cancer proliferation, metastasis, and inducing apoptosis, providing insights into the possible anticancer applications of Dihydroxyaflavinine-related compounds (Dai et al., 2021).

Dual-Targeted Controlled Delivery for Liver Cancer : Liu et al. (2019) developed a Dihydroartemisinin-loaded delivery system for targeted cancer therapy. Such research on structurally similar compounds can shed light on the potential of Dihydroxyaflavinine in targeted drug delivery systems (Liu et al., 2019).

Safety And Hazards

Safety data suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, it’s advised to prevent further spillage or leakage and avoid letting the chemical enter drains .

Orientations Futures

While specific future directions for Dihydroxyaflavinine are not documented, related compounds like 7,8-Dihydroxyflavone have shown promise in treating various BDNF-implicated human disorders . The development of biodegradable PLGA nano/microparticles for improved drug delivery is one of the future directions being explored .

Propriétés

IUPAC Name |

(1S,4R,4aS,5R,7R,7aS)-9-[(2S)-1-hydroxypropan-2-yl]-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3/t16-,17-,18-,23+,24-,26+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEZVDUXYBOYTB-KNFQJDNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)[C@H](C)CO)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997805 | |

| Record name | 9-(1-Hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-2,3,4,4a,5,6,7,7a,10,11-decahydro-1H-benzo[d]naphthalene-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R,4aS,5R,7R,7aS)-9-[(2S)-1-hydroxypropan-2-yl]-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol | |

CAS RN |

76410-56-5 | |

| Record name | Dihydroxyaflavinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076410565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1-Hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-2,3,4,4a,5,6,7,7a,10,11-decahydro-1H-benzo[d]naphthalene-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12-Acetyl-9,13,17-trihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,16,18(23),20-nonaene-7,19-dione](/img/structure/B211561.png)

![[(2E)-6-(ethoxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B211590.png)

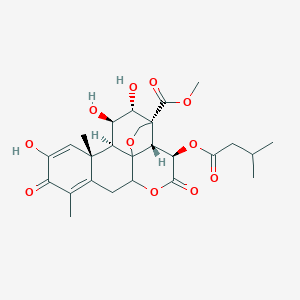

![methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B211781.png)